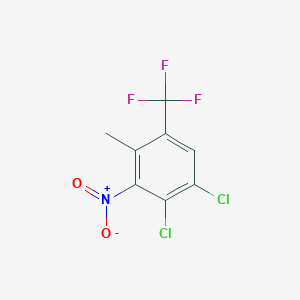

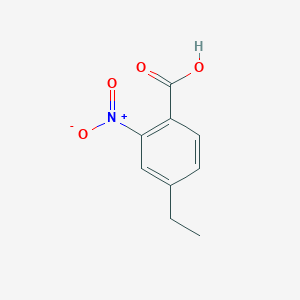

4-Ethyl-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-2-nitrobenzoic acid is a derivative of benzoic acid . It is a precursor to 4-aminobenzoic acid . It is a pale yellow solid and is used in the biosynthesis of the antibiotic aureothin .

Synthesis Analysis

The synthesis of 4-Ethyl-2-nitrobenzoic acid can be achieved through the esterification of 4-nitrobenzoic acid with ethanol under argon at 80°C . This process can be optimized using ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI as catalysts . The reaction mixture is irradiated with ultrasound or microwaves .Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-nitrobenzoic acid is similar to that of 4-Methyl-2-nitrobenzoic acid . The molecular formula is C8H7NO4, with an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .科学的研究の応用

Amidation Reactions

4-Ethyl-2-nitrobenzoic acid (also known as 4-Methyl-2-nitrobenzoic acid) has been studied for its kinetics and mechanism in amidation reactions. Specifically, researchers have investigated its reaction with ammonia, catalyzed by boric acid in the presence of polyethylene glycol (PEG-400). The proposed catalysis mechanism involves the synthesis of incomplete polyethylene glycol borate esters, which then form 4-nitrobenzoic acid borate esters, followed by amidation with ammonia .

Synthesis of 4-Nitrobenzoic Acid Derivatives

4-Ethyl-2-nitrobenzoic acid serves as a precursor for the synthesis of various 4-nitrobenzoic acid derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science. Researchers have explored their use as intermediates in the production of local anesthetics, such as novocaine (procaine) .

作用機序

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, often leading to adverse effects on the hematological system .

Mode of Action

Nitro aromatic compounds typically lead to adverse effects on the hematological system, characterized by the induction of methemoglobin formation . The nitro group in these compounds can be reduced, leading to the oxidation of hemoglobin to methemoglobin .

Biochemical Pathways

Nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

Nitro compounds are known to have high dipole moments, which can affect their solubility and thus their bioavailability .

Result of Action

Nitro compounds can cause a statistically significantly increased incidence of adenomas and carcinomas .

Action Environment

The action of 4-Ethyl-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the reactions that nitro compounds undergo . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its solubility and bioavailability .

特性

IUPAC Name |

4-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVPWUYDDMTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)